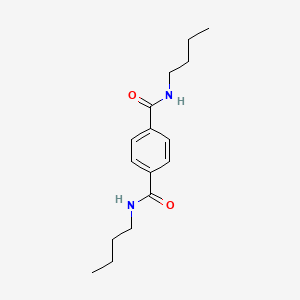

N,N'-dibutylbenzene-1,4-dicarboxamide

Description

N,N'-Dibutylbenzene-1,4-dicarboxamide is a symmetrical aromatic dicarboxamide derivative with a benzene core functionalized by two carboxamide groups at the 1,4-positions. Each amide nitrogen is substituted with a butyl chain (-C₄H₉), imparting hydrophobic characteristics to the molecule. Structurally, it belongs to the family of 1,4-benzenedicarboxamides, which are widely studied for their versatility in polymer chemistry, supramolecular assembly, and bioactive applications due to their hydrogen-bonding capacity and tunable solubility . While direct data on this compound is sparse in the provided evidence, its properties can be inferred from structurally analogous derivatives (e.g., naphthalene-1,4-dicarboxamides and substituted benzene-dicarboxamides).

Properties

IUPAC Name |

1-N,4-N-dibutylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-7-9-14(10-8-13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRGBVDCSMZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366762 | |

| Record name | N,N'-dibutylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-23-0 | |

| Record name | N,N'-dibutylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with butylamine to yield the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-dibutylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-dibutylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The amide groups in N,N’-dibutylbenzene-1,4-dicarboxamide can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones

Reduction: Amines or alcohols

Substitution: Derivatives with different substituents replacing the butyl groups

Scientific Research Applications

Chemistry: N,N’-dibutylbenzene-1,4-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers, dyes, and other functional materials.

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions and protein-ligand binding. It can also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: N,N’-dibutylbenzene-1,4-dicarboxamide has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled release formulations.

Industry: In industrial applications, this compound is employed as a plasticizer, stabilizer, and additive in the production of plastics, resins, and coatings. It enhances the mechanical properties and durability of these materials.

Mechanism of Action

The mechanism of action of N,N’-dibutylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, crystallographic, and functional differences between N,N'-dibutylbenzene-1,4-dicarboxamide and related compounds:

Key Observations:

Substituent Effects on Solubility :

- Butyl groups enhance hydrophobicity, reducing solubility in polar solvents compared to hydroxyethyl or methoxyphenyl derivatives .

- Halogenated substituents (e.g., bromo, chloro) increase molecular weight and polarizability, favoring halogen bonding in crystal lattices .

Hydrogen-Bonding Capacity :

- Hydroxyethyl and methoxyphenyl derivatives exhibit strong N-H⋯O and O-H⋯O interactions, stabilizing 3D frameworks .

- Butyl-substituted analogs rely on weaker van der Waals forces, leading to less ordered packing unless combined with polar co-solvents.

Crystallographic Trends :

- Naphthalene derivatives (e.g., ) show planar aromatic cores but significant amide-group twisting (62–76°), whereas benzene derivatives (e.g., ) exhibit smaller torsional angles (~14°) .

- Disorder in solvent molecules (e.g., dimethylacetamide in ) is common in halogenated systems .

Functional Applications: Hydrophobic derivatives (butyl, bromophenyl) are suited for polymer matrices or surfactant applications. Hydrophilic derivatives (hydroxyethyl) are used in PET recycling and drug delivery . Amino-functionalized analogs (e.g., ) may serve as intermediates in bioactive compound synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.